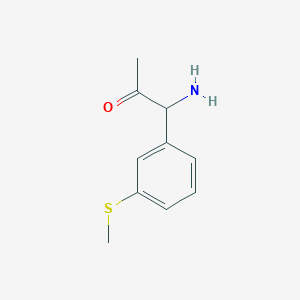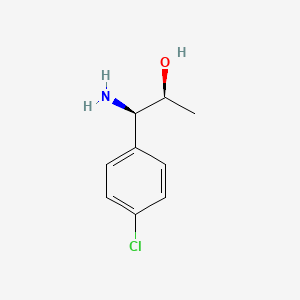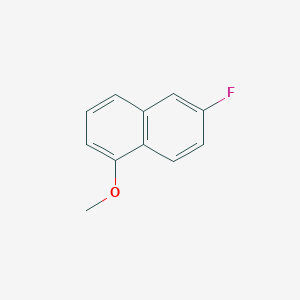
2-Fluoro-5-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a methoxy group at the fifth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-Fluoro-5-methoxynaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-methoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic aromatic substitution (SNAr) reactions, where nucleophiles replace these substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives .
Applications De Recherche Scientifique
2-Fluoro-5-methoxynaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methoxynaphthalene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
2-Fluoronaphthalene: Lacks the methoxy group, making it less versatile in certain reactions.
5-Methoxynaphthalene: Lacks the fluorine atom, which affects its reactivity and electronic properties.
Uniqueness: 2-Fluoro-5-methoxynaphthalene is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C11H9FO |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
6-fluoro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9FO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 |
Clé InChI |
ZVWWRBHAJMAQIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((2,5-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056048.png)
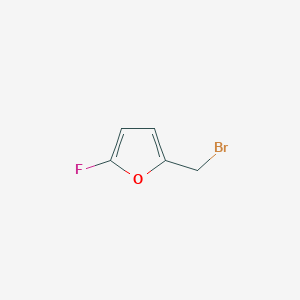
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)
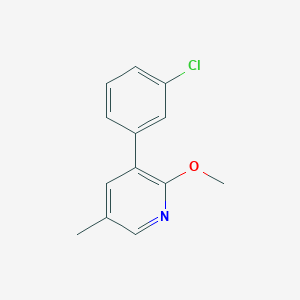
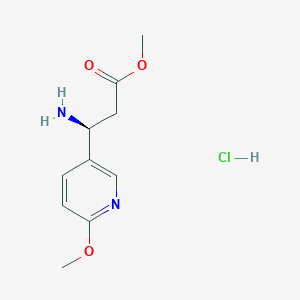

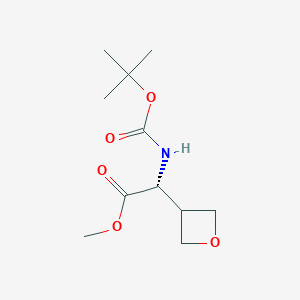
![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)

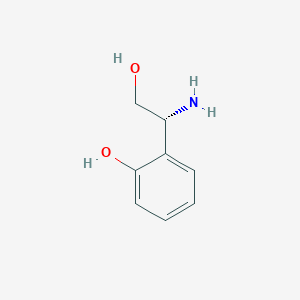
![Racemic-(4S,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13056091.png)
